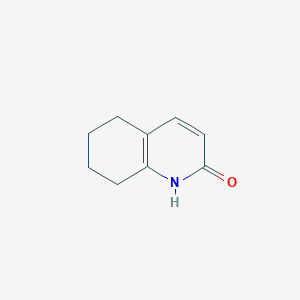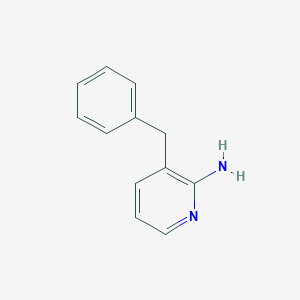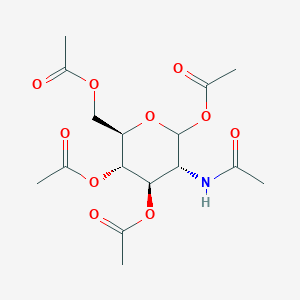
3-(4-Hydroxyphenoxy)benzoic acid
Overview
Description
3-(4-Hydroxyphenoxy)benzoic acid: is an organic compound with the molecular formula C13H10O4 It is a derivative of benzoic acid and contains both a hydroxy group and a phenoxy group
Mechanism of Action
Target of Action
It is known that this compound belongs to the class of organic compounds known as diphenylethers . These compounds are aromatic and contain two benzene rings linked to each other through an ether group .
Mode of Action
Related compounds, such as 4-(4 -hydroxyphenylazo)benzoic acid, have been shown to have azo functionality that can be reduced, cleaving the n-n bond to yield two primary amines
Biochemical Pathways
It is known that metabolites formed during the breakdown of many active substances belonging to the pyrethroid group, such as 3-phenoxybenzoic acid (pba) and 3-(4’-hydroxyphenoxy)benzoic acid (pba(oh)), can be further metabolised by enzymes, mainly p450 enzymes in the liver, intestine, and other tissues .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which may influence its bioavailability and pharmacokinetic properties.
Biochemical Analysis
Cellular Effects
Some studies suggest that it may produce cell cycle arrest, inhibit cell differentiation, and generate reactive oxygen species, indicating the potential for immunotoxicity . It’s also suggested that it may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s hypothesized that it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrolysis of 3-(4-Methoxyphenoxy)benzoic Acid: One common method involves the hydrolysis of 3-(4-methoxyphenoxy)benzoic acid.
Condensation Reactions: Another method involves the condensation of 4-(3-hydroxyphenoxy)benzoic acid with piperazine using N-ethylcarbodiimide hydrochloride (EDC·HCl) and a catalytic amount of hydroxy benzotriazole (HOBt).
Industrial Production Methods: While specific industrial production methods for 3-(4-hydroxyphenoxy)benzoic acid are not widely documented, the synthesis methods mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(4-Hydroxyphenoxy)benzoic acid can undergo oxidation reactions, particularly at the hydroxy group, to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially at the phenoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic aromatic substitution.
Major Products:
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Various substituted phenoxybenzoic acids depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Building Block: 3-(4-Hydroxyphenoxy)benzoic acid is used as a building block in the synthesis of more complex organic molecules.
Biology:
Antimicrobial Activity: Derivatives of this compound have shown antimicrobial properties, making them potential candidates for developing new antibiotics.
Medicine:
Estrogenic Activity:
Industry:
Polymer Production: The compound is used in the production of polymers, adhesives, and coatings due to its ability to improve thermal stability and flame resistance.
Properties
IUPAC Name |
3-(4-hydroxyphenoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c14-10-4-6-11(7-5-10)17-12-3-1-2-9(8-12)13(15)16/h1-8,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGCDVKVZWMYBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188569 | |
| Record name | 4'-Hydroxy-3-phenoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35065-12-4 | |
| Record name | 4'-Hydroxy-3-phenoxybenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035065124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Hydroxy-3-phenoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the metabolic fate of 3-(4-Hydroxyphenoxy)benzoic acid in mammals?
A1: Studies in rats have shown that this compound is primarily excreted in urine, mainly as the sulfate conjugate. [, , , , ] This suggests that sulfation is a key detoxification pathway for this compound in mammals.
Q2: Is there a difference in the metabolism of the cis and trans isomers of cypermethrin, a pyrethroid that forms this compound as a metabolite?
A2: Yes, research indicates that while both cis- and trans-cypermethrin are metabolized to this compound, there are differences in the metabolic pathways and excretion profiles. [, ] For example, in mice, trans-cypermethrin metabolites are primarily excreted in urine, while cis-cypermethrin metabolites are mainly found in feces. []
Q3: How is this compound formed from pyrethroid insecticides?
A3: Pyrethroids like cypermethrin undergo enzymatic cleavage of the ester bond in vivo. [, ] This cleavage releases the 3-phenoxybenzyl moiety, which is further metabolized to this compound, primarily via aryl hydroxylation. [, ]
Q4: Can this compound form conjugates other than sulfate?
A5: Yes, research shows that this compound can conjugate with glucuronic acid and amino acids, such as glycine and taurine. [, , , ] These conjugation reactions contribute to the detoxification and excretion of this metabolite.
Q5: Is this compound found as a residue in plants treated with pyrethroids?
A6: While this compound itself hasn't been widely reported as a plant residue, its precursor, 3-phenoxybenzoic acid, is a common metabolite of pyrethroids in plants. [, , ] This suggests that plants might possess the metabolic pathways to further convert 3-phenoxybenzoic acid to this compound.
Q6: Can bound residues of pyrethroids in plants be metabolized to this compound in mammals?
A7: A study on bound residues of deltamethrin in stored wheat demonstrated that rats fed with treated wheat excreted this compound in their urine. [] This suggests that bound residues can be bioavailable and contribute to the formation of this metabolite in mammals.
Q7: Has this compound been investigated for potential applications beyond its role as a pyrethroid metabolite?
A8: Yes, research has explored the use of this compound in polymer synthesis. [] It has been successfully incorporated into copolyesters, demonstrating its potential utility in material science.
Q8: Can the urinary metabolite profile differentiate between oral and dermal exposure to cypermethrin?
A9: Yes, studies in humans indicate that the ratio of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCVA) to the combined amount of 3-phenoxybenzoic acid and this compound differs significantly between oral and dermal exposure to cypermethrin. [] This difference can be valuable in occupational exposure monitoring.
Q9: Are there any regulatory considerations regarding this compound as a pyrethroid metabolite?
A10: The European Food Safety Authority (EFSA) has investigated the inclusion of this compound in the residue definitions for risk assessment of pyrethroids. [] This highlights the increasing focus on understanding the potential risks associated with this common metabolite.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














